6-Hydroxymelatonin glucuronide 6-Hydroxymelatonin glucuronide 6-Hydroxymelatonin glucuronide is a glycoside.
Brand Name: Vulcanchem
CAS No.: 94840-69-4
VCID: VC1767384
InChI: InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1
SMILES: CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
Molecular Formula: C19H24N2O9
Molecular Weight: 424.4 g/mol

6-Hydroxymelatonin glucuronide

CAS No.: 94840-69-4

Cat. No.: VC1767384

Molecular Formula: C19H24N2O9

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxymelatonin glucuronide - 94840-69-4

Specification

CAS No. 94840-69-4
Molecular Formula C19H24N2O9
Molecular Weight 424.4 g/mol
IUPAC Name (2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1
Standard InChI Key ABFAMHIWAGQWGO-CTRAYCPCSA-N
Isomeric SMILES CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
SMILES CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
Canonical SMILES CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O

Introduction

Metabolic Pathways and Formation

Melatonin undergoes several metabolic transformations in mammals, with 6-hydroxylation representing one of the primary pathways. The metabolism of melatonin to 6-hydroxymelatonin glucuronide involves a two-step process: first, the hydroxylation of melatonin to form 6-hydroxymelatonin, followed by conjugation with glucuronic acid . The initial hydroxylation step is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in this metabolic pathway .

Research using Cyp1a2-null mice has provided valuable insights into the role of this enzyme in melatonin metabolism. These studies revealed that Cyp1a2-null mice produced significantly less 6-hydroxymelatonin glucuronide (approximately 10% of normal levels) compared to wild-type and CYP1A2-humanized mice . This dramatic reduction confirms the essential role of CYP1A2 in the formation of 6-hydroxymelatonin, the precursor to 6-hydroxymelatonin glucuronide.

In the absence of efficient CYP1A2-mediated hydroxylation, alternative metabolic pathways become more prominent. Cyp1a2-null mice showed increased levels of other melatonin metabolites, specifically N-acetylserotonin glucuronide (approximately 195% increase) and melatonin glucuronide (approximately 220% increase) in urine . This metabolic shift indicates that when the primary pathway via CYP1A2 is compromised, alternative metabolic routes compensate to process melatonin.

Species Differences in Melatonin Metabolism

One of the most striking findings regarding 6-hydroxymelatonin glucuronide is the pronounced species difference in melatonin metabolism between humans and mice. While both species utilize CYP1A2 for the initial hydroxylation of melatonin, they differ significantly in the subsequent phase II conjugation step .

In mice, 6-hydroxymelatonin glucuronide has been confirmed as the most abundant melatonin metabolite in urine. Metabolite profiling studies have shown that this compound comprises 75%, 65%, and 88% of the total melatonin metabolites in CBA, C57/BL6, and 129Sv mice, respectively . This data is summarized in Table 1 below:

Mouse Strain6-Hydroxymelatonin Glucuronide (% of total metabolites)
CBA75%
C57/BL665%
129Sv88%

Analytical Methods for Detection

The accurate detection and quantification of 6-hydroxymelatonin glucuronide is essential for research on melatonin metabolism. Several analytical approaches have been developed and refined for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the predominant method .

A key challenge in analyzing 6-hydroxymelatonin glucuronide is that it is one of several conjugated forms of 6-hydroxymelatonin found in biological samples. To address this, researchers often employ enzymatic hydrolysis steps to cleave the conjugates before analysis. Specifically, β-glucuronidase/arylsulfatase solution from Helix pomatia has been used for rapid hydrolysis of both glucuronide and sulfate linkages . This enzymatic treatment converts conjugated metabolites back to the parent compound, allowing for more straightforward quantification.

Urine samples represent the primary matrix for measuring 6-hydroxymelatonin glucuronide excretion. Research has compared different urine collection methods to determine the most practical approach without sacrificing accuracy. A significant linear relationship (R² = 0.876, p < 0.0001) has been demonstrated between the 6-hydroxymelatonin/melatonin ratios measured in 12-hour (overnight) urine samples and first morning void samples . This finding suggests that a shorter, more clinically manageable morning spot urine collection may be sufficient to replace the more controlled but burdensome 12-hour collection method .

The analytical procedure typically involves solid phase extraction followed by enzymatic hydrolysis and LC-MS/MS analysis using deuterated analogues as internal standards . This approach allows for precise quantification of total 6-hydroxymelatonin (including both free and conjugated forms) in urine samples.

Biological Functions and Significance

While 6-hydroxymelatonin glucuronide itself primarily functions as an excretion product, its parent compound 6-hydroxymelatonin (6-OHM) demonstrates significant biological activity. Similar to melatonin, 6-OHM acts as a full agonist of the MT1 and MT2 receptors, which are G protein-coupled receptors involved in circadian rhythm regulation and other physiological processes .

More notably, 6-OHM exhibits potent antioxidant and neuroprotective properties, even exceeding those of melatonin itself . Research has shown that 6-OHM is particularly effective in protecting cells from oxidative damage caused by ultraviolet (UV) radiation . The protective effects of 6-OHM against oxidative stress are primarily attributed to its ability to scavenge free radicals, making it an important endogenous defense mechanism against cellular damage .

The determination of 6-hydroxymelatonin glucuronide and other 6-hydroxymelatonin conjugates in human urine has been used to track the metabolism and excretion of melatonin . This provides quantifiable insights into circadian rhythm regulation and offers potential biomarkers for various physiological and pathological conditions. As one of the primary metabolic products of melatonin in the liver, 6-OHM (and by extension, its glucuronide) also serves as a byproduct of melatonin breakdown due to exposure to light, potentially offering insights into light exposure patterns and their effects on melatonin production .

Clinical and Research Applications

The measurement of 6-hydroxymelatonin glucuronide and other melatonin metabolites has several potential clinical and research applications. In particular, the urinary 6-hydroxymelatonin to melatonin ratio has been investigated as a potential endogenous marker for CYP1A2 activity, which could provide a non-invasive alternative to caffeine-based phenotyping methods .

Studies have examined whether the endogenous 6-hydroxymelatonin to melatonin metabolic ratio could substitute caffeine as a predictor of CYP1A2 activity . While research has shown that this ratio can be measured non-invasively in morning spot urine without substantial impact from caffeine intake, current results are insufficient to conclusively affirm the ability of this ratio to adequately reflect CYP1A2 activity or to outperform caffeine as a probe .

The relationship between melatonin metabolism and drug interactions is another area of research interest. For example, fluvoxamine, a selective serotonin reuptake inhibitor, has been shown to increase plasma concentrations of melatonin by inhibiting CYP1A2-mediated metabolism . This drug increases the area under the time curve (AUC) of melatonin by 2.8-fold and urinary melatonin excretion over 14 hours by 2.1-fold compared with placebo . Such interactions highlight the potential importance of monitoring melatonin metabolism in patients taking medications that affect CYP1A2 activity.

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